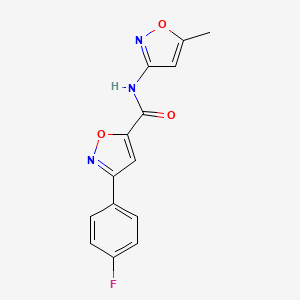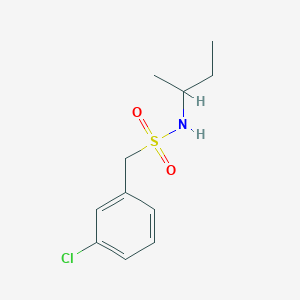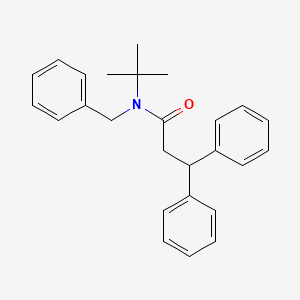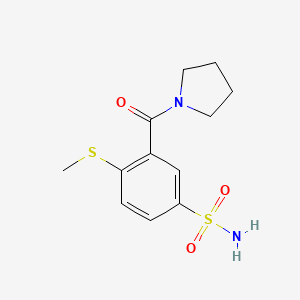![molecular formula C15H15ClN2O2S B4746422 N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4746422.png)
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division and mitosis. Overexpression of Aurora A kinase has been associated with various types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are required for proper cell division and mitosis. Inhibition of Aurora A kinase leads to defects in spindle formation and chromosome segregation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to have a selective inhibitory effect on Aurora A kinase, with little or no effect on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has also been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of this kinase in cell division and cancer. However, N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential directions for future research on N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more soluble analogs that can be used in a wider range of experimental settings. Another area of interest is the combination of N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide with other anticancer agents to enhance its effectiveness. Finally, further studies are needed to fully understand the mechanism of action of N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its potential as a therapeutic agent for cancer.
Applications De Recherche Scientifique
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits the growth of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have demonstrated that N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits tumor growth and prolongs survival in animal models of cancer.
Propriétés
IUPAC Name |
N-(4-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-11-3-4-12(17-15(19)14-2-1-9-21-14)13(10-11)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNCJVBFPICWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4746348.png)

![4-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4746361.png)
![2-(4-butoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4746363.png)
![N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4746371.png)
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4746376.png)

![2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole](/img/structure/B4746393.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-pyridinylmethyl)benzamide](/img/structure/B4746398.png)
![6-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B4746402.png)

![2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4746420.png)
